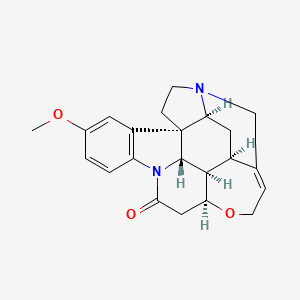
beta-COLUBRINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-colubrine is a monoterpenoid indole alkaloid that is strychnine in which the hydrogen at position 2 has been replaced by a methoxy group. It is a minor alkaloid from Strychnos nux-vomica. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, an organic heteroheptacyclic compound and an aromatic ether. It derives from a strychnine.
Aplicaciones Científicas De Investigación
Biological Activities
Beta-colubrine exhibits significant biological activities, particularly in the following areas:
- Neuropharmacology : It has been studied for its effects on various neurotransmitter systems, showing potential as a neuroprotective agent.
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, similar to other alkaloids derived from Strychnos species .
- Interaction with Biological Macromolecules : Research indicates that this compound interacts with various proteins and enzymes, which may underlie its pharmacological effects.
Applications in Pharmacology
- Neuroprotective Agent : this compound's modulation of neurotransmitter systems suggests its potential use in treating neurodegenerative diseases.
- Anticancer Drug Development : Its observed antitumor effects warrant further investigation into its efficacy as an anticancer agent.
- Analgesic Properties : Like other indole alkaloids, this compound may have analgesic properties, making it a candidate for pain management therapies.
Data Table: Comparative Analysis of Indole Alkaloids
| Compound | Structural Modification | Biological Activity | Unique Features |
|---|---|---|---|
| Strychnine | None | Neurotoxic | Strong antagonist at glycine receptors |
| Brucine | Hydroxyl group addition | Weak M1 receptor modulator | Less toxic than strychnine |
| Alpha-Colubrine | Different stereochemistry | Similar neuroactive properties | Distinct pharmacokinetic profile |
| This compound | Methoxy group addition | Antitumor activity | Potentially less toxic with unique efficacy |
Case Studies
-
Neuropharmacological Studies :
- Research indicates that this compound can modulate neurotransmitter release, providing insights into its potential use in treating conditions like Alzheimer's disease. Studies involving animal models have demonstrated improvements in cognitive function when administered this compound.
- Antitumor Research :
- Toxicological Assessments :
Análisis De Reacciones Químicas
Biosynthetic Pathways and Enzymatic Modifications
Beta-colubrine (13 ) serves as a critical intermediate in strychnos alkaloid biosynthesis:
Methylation to Brucine
-
Reaction : this compound undergoes O-methylation at position 11 via the enzyme SnvOMT (O-methyltransferase) to form brucine (15 ) .
-
Conditions :
-
Catalyzed by SnvOMT (cluster 4032.16453)
-
Co-expressed with cytochrome P450 (Snv11H, CYP71AH44)
-
-
Efficiency :
Hydroxylation and Demethylation
-
Hydroxylation : Cytochrome P450 (Snv11H) hydroxylates β-colubrine at position 11 to form 11-deMe brucine (14 ) .
-
Demethylation : Acidic conditions or enzymatic action can reverse methylation, regenerating β-colubrine from brucine .
Solvent-Dependent Reactivity
This compound exhibits significant chiroptical changes in different solvents, affecting its electronic transitions:
<sup>a</sup>Circular Dichroism (CD) sign inversions correlate with protonation state.
<sup>b</sup>TEP = Triethyl phosphate.
Decarboxylation and Deformylation
This compound derivatives participate in decarboxylation pathways during biosynthesis:
-
Decarboxylation Mechanism :
Radical Alkylation
-
Process : Alkyl radicals generated from boronic acids and hypervalent iodine reagents can functionalize β-colubrine analogs .
-
Conditions : Visible-light photocatalysis (e.g., Ru(bpy)<sub>3</sub><sup>2+</sup>) .
Cyclization Reactions
-
Spirolactone Formation : Alkynoate precursors undergo radical-induced cyclization to form spirolactones under similar conditions .
Stability and Degradation
-
Thermal Stability : Decarboxylation of β-colubrine derivatives is entropically favored at elevated temperatures (e.g., 60°C) .
-
Half-Life : Non-enzymatic decarboxylation of related β-keto acids occurs over geological timescales (~2.3 billion years) , highlighting enzymatic necessity in vivo.
Biological and Pharmacological Correlations
Propiedades
Número CAS |
509-36-4 |
|---|---|
Fórmula molecular |
C22H24N2O3 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(4aR,5aS,8aR,13aS,15aS,15bR)-10-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |
InChI |
InChI=1S/C22H24N2O3/c1-26-13-2-3-16-15(8-13)22-5-6-23-11-12-4-7-27-17-10-19(25)24(16)21(22)20(17)14(12)9-18(22)23/h2-4,8,14,17-18,20-21H,5-7,9-11H2,1H3/t14-,17-,18-,20-,21-,22+/m0/s1 |
Clave InChI |
ZTHVHELPCLGXHF-JPPAUQSISA-N |
SMILES |
COC1=CC2=C(C=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6 |
SMILES isomérico |
COC1=CC2=C(C=C1)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6 |
SMILES canónico |
COC1=CC2=C(C=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6 |
Key on ui other cas no. |
509-36-4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















